Thiopyrylium, perchlorate
Description
Historical Development and Significance of Thiopyrylium (B1249539) Chemistry
The exploration of thiopyrylium chemistry has led to a variety of synthetic methodologies. One of the foundational methods for creating the thiopyrylium ring system involves the cyclization of 1,5-diketones with a sulfur source, such as hydrogen sulfide (B99878), followed by an aromatization step. researchgate.net Another key approach is the conversion of pyrylium (B1242799) salts, where the oxygen atom is replaced by sulfur through treatment with reagents like sodium sulfide. wikipedia.org This transformation has been instrumental in accessing a wide range of substituted thiopyrylium derivatives. wikipedia.orgrdd.edu.iq
The significance of thiopyrylium compounds, including thiopyrylium perchlorate (B79767), lies in their utility as versatile intermediates. They are precursors to a variety of other heterocyclic systems and have been investigated for their potential in developing materials with unique optical and electronic properties. researchgate.net For instance, substituted thiopyrylium salts have been used in the synthesis of dyes and pigments. thieme-connect.de
Fundamental Principles of Thiopyrylium Aromaticity and Electronic Structure
Compared to its oxygen analogue, the pyrylium cation, the thiopyrylium cation is considered to be more aromatic. researchgate.netwikipedia.org This is attributed to the lower electronegativity of sulfur compared to oxygen, which allows for a more effective delocalization of the positive charge across the ring. researchgate.net The electronic structure of the thiopyrylium ring is characterized by an electron-deficient nature, making the α- and γ-positions susceptible to nucleophilic attack. scispace.com Non-empirical calculations have shown that the positive charge is distributed across the ring, with the hydrogen atoms also absorbing a significant portion of this charge. researchgate.net The role of sulfur's 3d-orbitals in bonding has been a topic of discussion, with evidence suggesting they act primarily as polarization functions rather than being heavily involved in bonding. researchgate.netwikipedia.org
Contextual Role of the Perchlorate Counterion in Thiopyrylium Chemistry
The choice of the counterion is crucial in the chemistry of cationic species like thiopyrylium. The perchlorate anion (ClO₄⁻) is frequently employed due to its specific properties that make it an ideal counterion in many synthetic applications. ca.govtera.orgrsc.org
Perchlorate is a large, weakly coordinating, and non-nucleophilic anion. tera.orgoup.com Its non-nucleophilic nature is particularly important as it does not readily react with the highly electrophilic thiopyrylium cation, thus preventing unwanted side reactions. The large size and delocalized negative charge of the perchlorate ion lead to weak interactions with the cation, which facilitates the isolation and crystallization of thiopyrylium salts. rsc.org This property also contributes to the high solubility of perchlorate salts in various solvents. rsc.org
While perchlorate is a strong oxidizing agent, it is kinetically stable in solution, especially when cold and dilute, which allows for its use in a variety of reaction conditions. tera.orgoup.com However, it is important to note that organic perchlorate salts are potentially explosive and must be handled with extreme care, especially when heated or in the presence of organic matter. scispace.com
Interactive Data Tables
Below are interactive tables summarizing key data for representative thiopyrylium perchlorate compounds.
Structure
3D Structure of Parent
Properties
CAS No. |
61548-71-8 |
|---|---|
Molecular Formula |
C13H14ClNO4S |
Molecular Weight |
315.77 g/mol |
IUPAC Name |
dimethyl-(4-thiopyran-4-ylidenecyclohexa-2,5-dien-1-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C13H14NS.ClHO4/c1-14(2)13-5-3-11(4-6-13)12-7-9-15-10-8-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ILIJVPQZQJNNTB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=CSC=C2)C=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies for Thiopyrylium Perchlorate and Its Derivatives
Ring-Closure Reactions for Thiopyrylium (B1249539) Ring Formation
The de novo construction of the thiopyrylium ring is a fundamental approach to synthesizing these salts. This typically involves the reaction of acyclic precursors with a sulfur-donating reagent.
Synthesis from 1,5-Diketones and Sulfur Transfer Reagents
A prevalent method for the synthesis of thiopyrylium salts involves the reaction of 1,5-diketones with a sulfur transfer reagent. thieme-connect.de This reaction proceeds through the formation of a 4H-thiopyran intermediate, which is subsequently aromatized to the thiopyrylium cation via dehydrogenation. thieme-connect.de The choice of the sulfur transfer reagent and the substitution pattern of the 1,5-diketone influence the reaction pathway. thieme-connect.de
Commonly used sulfur transfer reagents include hydrogen sulfide (B99878) (H₂S) in the presence of an acid or a hydride acceptor, and phosphorus pentasulfide (P₄S₁₀). thieme-connect.detandfonline.comrsc.org When hydrogen sulfide is used, the reaction can lead to a disproportionation of the intermediate 4H-thiopyran, yielding both the thiopyrylium salt and the corresponding dihydro- or tetrahydrothiopyrans. thieme-connect.de The presence of a hydride acceptor can make the formation of the thiopyrylium salt more efficient. thieme-connect.de This method is particularly effective for preparing 2,6-diarylthiopyrylium salts. thieme-connect.detandfonline.com
The reaction conditions, such as the solvent, can also play a crucial role. For instance, the reaction of 1,5-diketones with H₂S in methanol (B129727) primarily produces 4H-thiopyrans, while in acetic acid, a mixture of thiopyrylium chlorides and thiacyclohexanes is formed. rsc.org
Table 1: Synthesis of Thiopyrylium Perchlorates from 1,5-Diketones
| 1,5-Diketone Substituents | Sulfur Transfer Reagent | Conditions | Product | Yield (%) | Reference |
| 2,6-Di-tert-butyl | H₂S, HClO₄ | Acetic Anhydride (B1165640) | 2,6-Di-tert-butylthiopyrylium perchlorate (B79767) | 49 | thieme-connect.de |
| 2,6-Diphenyl | H₂S, HClO₄ | Acetic Anhydride | 2,6-Diphenylthiopyrylium perchlorate | 65 | thieme-connect.de |
| 2,6-Di-p-tolyl | H₂S, HClO₄ | Acetic Anhydride | 2,6-Di-p-tolylthiopyrylium perchlorate | 65 | thieme-connect.de |
| Aromatic δ-diketones | P₄S₁₀, LiClO₄ | Acetic Acid, reflux | Diaryl-2,6-thiopyrylium perchlorates | 70-85 | tandfonline.com |
Reaction of Methyl Ketones with Triethyl Orthoformate and Hydrogen Sulfide
A specific and efficient one-pot synthesis of 2,6-disubstituted thiopyrylium salts involves the reaction of methyl ketones with an excess of triethyl orthoformate and hydrogen sulfide in the presence of perchloric acid and acetic anhydride. thieme-connect.de This method is notable for forming four new bonds in a single synthetic operation. thieme-connect.de The reaction proceeds by combining three different components to generate a 1,5-difunctional intermediate that subsequently cyclizes. thieme-connect.de
The procedure typically involves adding a solution of perchloric acid in acetic anhydride to a mixture of the methyl ketone and triethyl orthoformate while bubbling hydrogen sulfide through the reaction mixture. thieme-connect.de This method has been successfully applied to synthesize various 2,6-disubstituted thiopyrylium perchlorates. thieme-connect.dethieme-connect.de
Table 2: Synthesis of 2,6-Disubstituted Thiopyrylium Perchlorates
| Methyl Ketone | Reagents | Product | Yield (%) | Reference |
| Acetophenone | HC(OEt)₃, H₂S, HClO₄, Ac₂O | 2,6-Diphenylthiopyrylium perchlorate | - | thieme-connect.de |
| 4'-Methyl acetophenone | HC(OEt)₃, H₂S, HClO₄, Ac₂O | 2,6-Di-(4'-methylphenyl)pyrylium perchlorate | - | researchgate.net |
| tert-Butyl methyl ketone | HC(OEt)₃, H₂S, HClO₄, Ac₂O | 2,6-Di-tert-butylthiopyrylium perchlorate | - | thieme-connect.de |
Cyclization of 4H-Thiopyran-4-ones via Dehydration-Dehydrogenation
4H-Thiopyran-4-ones can serve as precursors for thiopyrylium salts. cdnsciencepub.com The transformation typically involves reduction of the carbonyl group to a hydroxyl group, followed by dehydration and dehydrogenation to achieve the aromatic thiopyrylium ring system. cdnsciencepub.comoup.com For instance, 2-phenyl-4H-benzo[b]thiopyran-4-ones (thioflavones) can be reduced with aluminum hydride to the corresponding 4-hydroxy-4H-benzo[b]thiopyran, which upon treatment with acid and a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), yields 2-phenylbenzo[b]thiopyrylium perchlorates. oup.com
Another approach involves the reaction of 4H-thiopyran-4-ones with Grignard reagents, which introduces a substituent at the 4-position and forms a tertiary alcohol. Subsequent elimination of water leads to the formation of the thiopyrylium cation. thieme-connect.de
Transformation Reactions to Thiopyrylium Cations
An alternative strategy for the synthesis of thiopyrylium salts involves the conversion of pre-existing heterocyclic rings, such as pyrylium (B1242799) salts or thiopyrans.
Pyrylium-Thiopyrylium Conversion through Sulfide Ion Reaction
A well-established method for preparing thiopyrylium salts is the conversion of their pyrylium analogues. wikipedia.orghandwiki.org This reaction involves treating a pyrylium salt with a source of sulfide ions, such as sodium sulfide (Na₂S) or hydrogen sulfide. wikipedia.orghandwiki.orgwikipedia.org The oxygen atom in the pyrylium ring is replaced by a sulfur atom, leading to the formation of the corresponding thiopyrylium salt. wikipedia.orghandwiki.org This transformation is often followed by precipitation with an acid, like perchloric acid, to isolate the thiopyrylium perchlorate. wikipedia.orgrdd.edu.iqresearchgate.net
This method has been utilized for the synthesis of various thiopyrylium derivatives, including 2,4,6-trisubstituted thiopyrylium salts. wikipedia.orghandwiki.org The reaction is believed to proceed through a nucleophilic attack of the sulfide ion on the pyrylium ring, followed by ring-opening and subsequent ring-closure to form the thiopyrylium cation. researchgate.netacs.orglodz.plakjournals.com
Hydride Abstraction from Thiopyrans
Thiopyrans can be converted into thiopyrylium salts through hydride abstraction. wikipedia.orghandwiki.org This method involves treating a thiopyran with a suitable hydride acceptor, which removes a hydride ion (H⁻) from the thiopyran ring, leading to the formation of the aromatic thiopyrylium cation. wikipedia.orghandwiki.org
A commonly used reagent for this purpose is triphenylcarbenium (trityl) perchlorate or tetrafluoroborate (B81430). wikipedia.orghandwiki.orgacs.org The trityl cation acts as the hydride abstractor, forming triphenylmethane (B1682552) as a byproduct. acs.org This method is particularly useful for synthesizing thiopyrylium salts from their corresponding thiopyran precursors, which can be obtained through various synthetic routes. acs.org The success of this reaction can sometimes be influenced by steric factors. acs.org
Targeted Functionalization and Derivatization Strategies
The inherent reactivity of the thiopyrylium ring system allows for strategic functionalization at various positions. Nucleophilic addition reactions are a common approach, with the electrophilic character of the thiopyrylium cation directing the attack of nucleophiles to the 2, 4, or 6 positions, leading to the formation of 2H- and 4H-thiopyran derivatives. tandfonline.com The choice of nucleophile and reaction conditions can be tuned to achieve desired substitutions and derivatizations.
The synthesis of substituted thiopyrylium perchlorates has been extensively explored, leading to a diverse library of compounds with tailored properties. A general and effective method for creating 2,4,6-trisubstituted thiopyrylium salts involves the treatment of the corresponding pyrylium salt with sodium sulfide, followed by precipitation with an acid. wikipedia.org This reaction facilitates the substitution of the oxygen atom in the pyrylium cation with a sulfur atom. wikipedia.org
One notable strategy involves the reductive alkylation of pentaphenylthiopyrylium perchlorate. tandfonline.com This method has been utilized for the regiospecific synthesis of new hexasubstituted 2H-thiopyrans in quantitative yields. tandfonline.com The reaction of pentaphenylthiopyrylium perchlorate with Grignard reagents (such as MeMgBr, EtMgBr, t-BuMgCl) or organolithium reagents (like MeLi, BuLi) leads to the formation of various alkylated thiopyran derivatives. tandfonline.com The regioselectivity of these reactions is influenced by the nature of the C-nucleophile and the substitution pattern of the thiopyrylium ring. tandfonline.com
Another approach to substituted thiopyrylium perchlorates involves the reaction of 4-chlorothiopyrylium perchlorate with various nucleophiles. scribd.com Nucleophiles such as thiophenol, aniline (B41778), and sodium phenoxide have been shown to react at the chlorine-substituted position through nucleophilic substitution, yielding substituted thiopyrylium products. scribd.com
Furthermore, the synthesis of 4-(azulen-1-yl)-2,6-diphenylchalcogenopyrylium perchlorates highlights a method starting from phenylacetylene, proceeding through chalcogenopyranones and 4-chloro-chalcogenopyrylium salts as intermediates. researchgate.net The final step involves the electrophilic substitution at the 1-position of azulenes with the chloro-derivatives, followed by isolation as stable perchlorates. researchgate.net
The introduction of a tetramethylguanidino (TMG) group, a strong electron-donating group, onto a phenyl ring at the 4-position of the thiopyrylium salt has also been successfully achieved. cdnsciencepub.com These syntheses often start from the corresponding pyrylium analogues and involve reaction with sodium sulfide. cdnsciencepub.com
Below is a table summarizing examples of substituted thiopyrylium perchlorates and their synthetic precursors.
| Substituted Thiopyrylium Perchlorate Derivative | Synthetic Precursors | Reference |
| Pentaphenylthiopyrylium perchlorate | Pyrylium perchlorate, Benzaldehyde, Desoxybenzoin | tandfonline.com |
| 4-(Phenylthio)thiopyrylium perchlorate | 4-Chlorothiopyrylium perchlorate, Thiophenol | scribd.com |
| 4-(Phenylamino)thiopyrylium perchlorate | 4-Chlorothiopyrylium perchlorate, Aniline | scribd.com |
| 4-(Phenoxy)thiopyrylium perchlorate | 4-Chlorothiopyrylium perchlorate, Sodium phenoxide | scribd.com |
| 4-(Azulen-1-yl)-2,6-diphenylthiopyrylium perchlorate | 4-Chloro-2,6-diphenylthiopyrylium perchlorate, Azulene | researchgate.net |
| 1,1,3,3-N-tetramethyl-2-N-[4-(4,6-diphenyl-2-thiopyrylio)phenyl]guanidinium diperchlorate | 1,1,3,3-N-tetramethyl-2-N-[4-(4,6-diphenyl-2-pyrylio)phenyl]guanidinium diperchlorate, Sodium sulfide | cdnsciencepub.com |
The incorporation of polyfluoroalkyl chains into the thiopyrylium scaffold has been a significant advancement, imparting unique properties to the resulting molecules. A convenient methodology for the construction of 2-polyfluoroalkyl thiopyrylium salts has been developed. thieme-connect.com This synthesis commences with a hetero-Diels–Alder reaction between a polyfluorothioalkanoyl chloride and buta-1,3-diene to generate a 2H-thiopyran. thieme-connect.com This intermediate is then aromatized to yield the thiopyrylium perchlorate or tetrafluoroborate salt. thieme-connect.com Polyfluoroalkyl groups such as trifluoromethyl (CF3), 2,2,3,3-tetrafluoropropyl (H(CF2)2), and 2,2,3,3,4,4,5,5-octafluoropentyl (H(CF2)4) have been successfully incorporated using this method. thieme-connect.com
The reactivity of these 2-polyfluoroalkyl thiopyrylium salts with a range of oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles has been investigated, leading to the formation of 2- and 4-substituted thiopyrans in moderate to good yields. thieme-connect.com The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile; oxygen-centered nucleophiles tend to yield exclusively the 2-substituted isomer, while softer nucleophiles like diazomethane (B1218177) can produce significant amounts of the 4-substituted product. thieme-connect.com
The general synthetic scheme for 2-polyfluoroalkyl thiopyrylium perchlorates is outlined below:
Step 1: Hetero-Diels-Alder Reaction Polyfluorothioalkanoyl chloride + Buta-1,3-diene → 2H-Thiopyran derivative thieme-connect.com
Step 2: Aromatization 2H-Thiopyran derivative + SO2Cl2 followed by HClO4 → 2-Polyfluoroalkyl thiopyrylium perchlorate thieme-connect.com
The following table details examples of incorporated polyfluoroalkyl chains and other functional groups.
| Incorporated Group | Starting Materials | Resulting Compound Type | Reference |
| Trifluoromethyl (CF3) | Trifluoroethanethioyl chloride, Buta-1,3-diene, SO2Cl2, HClO4 | 2-(Trifluoromethyl)thiopyrylium perchlorate | thieme-connect.com |
| 2,2,3,3-Tetrafluoropropyl (H(CF2)2) | 3,3,4,4-Tetrafluorobutanethioyl chloride, Buta-1,3-diene, SO2Cl2, HClO4 | 2-(2,2,3,3-Tetrafluoropropyl)thiopyrylium perchlorate | thieme-connect.com |
| 2,2,3,3,4,4,5,5-Octafluoropentyl (H(CF2)4) | 3,3,4,4,5,5,6,6-Octafluorohexanethioyl chloride, Buta-1,3-diene, SO2Cl2, HClO4 | 2-(2,2,3,3,4,4,5,5-Octafluoropentyl)thiopyrylium perchlorate | thieme-connect.com |
| Methoxy (B1213986) (MeO) | 2-Polyfluoroalkyl thiopyrylium salt, Methanol | 2-Methoxy-2-polyfluoroalkyl-2H-thiopyran | thieme-connect.com |
| Isopropoxy (i-PrO) | 2-Polyfluoroalkyl thiopyrylium salt, Isopropanol | 2-Isopropoxy-2-polyfluoroalkyl-2H-thiopyran | thieme-connect.com |
| Azido (N3) | 2-Polyfluoroalkyl thiopyrylium salt, Sodium azide | 2-Azido-2-polyfluoroalkyl-2H-thiopyran | thieme-connect.com |
Reactivity and Reaction Mechanisms of Thiopyrylium Perchlorate
Nucleophilic Addition Reactions of Thiopyrylium (B1249539) Cations
The thiopyrylium cation's positive charge makes it a prime target for nucleophilic attack. These reactions can occur at different positions on the ring, primarily at the C-2 (α) and C-4 (γ) positions, leading to the formation of 2H- and 4H-thiopyrans, respectively. tandfonline.comtandfonline.com The regioselectivity of the attack is influenced by the nature of the nucleophile, the substituents on the thiopyrylium ring, and the reaction conditions. tandfonline.comrsc.org
The conversion of thiopyrylium salts to thiopyrans involving C-substitutions can be achieved through direct one-step additions of carbon-centered nucleophiles. rsc.org
Grignard Reagents : The reaction of thiopyrylium salts with Grignard reagents, such as methyl- or ethylmagnesium bromide, typically yields a mixture of 2H- and 4H-thiopyran isomers, often in a 3:1 ratio. rsc.org The direction of the nucleophilic attack is dependent on the properties of the reagents. rsc.org For instance, the reaction of 2,4,6-triphenylthiopyrylium (B12475331) perchlorate (B79767) with Grignard reagents leads to mixtures of both 4H- and 2H-isomers, similar to reductions with lithium aluminum hydride. rsc.org However, if the 4-position of the thiopyrylium salt is unsubstituted, the reaction with a Grignard reagent exclusively produces 4H-thiopyrans. rsc.org In some cases, such as the reaction of 4-chlorothiopyrylium cation with Grignard reagents, nucleophilic attack occurs at the alpha position, leading to ring-opened products. scribd.com
Organolithium Compounds : Organolithium reagents (RLi) react with thiopyrylium perchlorates to form 2,4,4,6-tetrasubstituted-4H-thiopyrans. rsc.org For example, the reaction of 2,4,6-triphenylthiopyrylium with phenyllithium (B1222949) (PhLi) can be used to synthesize 1,2,4,6-tetraphenylthiopyran. rdd.edu.iqrdd.edu.iq
The reactions of thiopyrylium salts with amines are influenced by the nature of the amine and the solvent. rsc.org
Primary and Secondary Amines : With primary and secondary amines, thiopyrylium salts can undergo different reaction pathways. For example, 2,4-diphenylthiopyrylium perchlorate reacts with aliphatic amines, acting as a hydride abstractor to yield the corresponding thiopyran. rsc.orgrsc.org With methylamine, it forms the corresponding pyridinium (B92312) perchlorate in low yield, along with 4,6-diphenyl-2H-thiopyran. rsc.org In contrast, the reaction of 4-chlorothiopyrylium perchlorate with aniline (B41778) and N-methylaniline results in nucleophilic substitution at the chlorine-bearing carbon to form substituted thiopyrylium products. scribd.com The reaction of 2,6-diphenylthiopyrylium perchlorate with primary amines can lead to the formation of pyridinium salts. rsc.org
Hydrazine (B178648) : The reaction of 2,4,6-triphenylthiopyrylium salts with hydrazine has been reported to yield monocyclic 4H-1,2-diazepines through a ring transformation of the thiopyrylium salt. scispace.com
The table below summarizes the reaction of 2,4-diphenylthiopyrylium perchlorate with various amines.
| Amine | Product(s) | Yield (%) | Reference |
| Methylamine | 1-Methyl-2,4-diphenylpyridinium perchlorate & 4,6-Diphenyl-2H-thiopyran | 12-18 & 45 | rsc.org |
| Ethylamine | 4,6-Diphenyl-2H-thiopyran | 18 | rsc.org |
| Benzylamine | 4,6-Diphenyl-2H-thiopyran | 12 | rsc.org |
| Triethylamine | 4,6-Diphenyl-2H-thiopyran | 72 | rsc.org |
| Aniline | 5-Anilino-3,5-diphenylpenta-2,4-dienylideneammonium perchlorate | Fair | rsc.orgrsc.org |
| N-Methylaniline | 5-(N-Methylanilino)-3,5-diphenylpenta-2,4-dienylideneammonium perchlorate | Fair | rsc.orgrsc.org |
Oxygen-Centered Nucleophiles : The reaction of 2,4,6-triarylthiopyrylium perchlorates with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 2,4,6-triaryl-2H-thiopyrans. rsc.org At low temperatures (-40 °C), the reaction of sodium methoxide with certain thiopyrylium salts is kinetically controlled and can exclusively form 4H-thiopyrans. rsc.orgacs.orgnih.gov In aqueous media, thiopyrylium reacts to form a mixture of 2-hydroxythiopyran and 4-hydroxythiopyran. wikipedia.org The reaction of 4-chlorothiopyrylium perchlorate with sodium phenoxide and sodium methoxide results in substitution products. scribd.com
Sulfur-Centered Nucleophiles : Thiophenol reacts with 4-chlorothiopyrylium perchlorate via nucleophilic substitution to yield the corresponding substituted thiopyrylium product. scribd.com The reaction of pyrylium (B1242799) salts with sodium sulfide (B99878) is a common method for synthesizing thiopyrylium salts, where the oxygen atom of the pyrylium ring is replaced by sulfur. wikipedia.org
Reduction Methodologies and Regioselectivity Studies
The reduction of thiopyrylium salts to their corresponding 2H- and 4H-thiopyrans can be achieved using complex metal hydrides. tandfonline.comtandfonline.com The regioselectivity of this reduction, meaning whether the hydride attacks at the α-position (C-2/C-6) or the γ-position (C-4), is a key aspect of these reactions. tandfonline.comtandfonline.com
Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful reducing agent capable of reducing various functional groups, including esters and carboxylic acids. youtube.commasterorganicchemistry.com In the context of thiopyrylium salts, reduction with LiAlH₄ can lead to the formation of thiopyranols, which upon treatment with acid, convert to thiopyrylium salts. cdnsciencepub.com The reduction of 4H-thiopyran-4-ones with aluminum hydride, followed by acidification, yields the unsubstituted thiopyrylium ion. thieme-connect.de
Sodium Borohydride (B1222165) (NaBH₄) : Sodium borohydride is a milder reducing agent. The reduction of 2,4,6-triphenylthiopyrylium ions with NaBH₄ in methanol yields a 3:7 mixture of 2H- and 4H-isomers, while in acetonitrile (B52724), a 1:1 mixture is obtained. tandfonline.comtandfonline.com In contrast, 2,6-diphenylthiopyrylium cations are reduced in methanol to give a 0:100 ratio of 2H:4H isomers. tandfonline.comtandfonline.com
The regioselectivity of the reduction of 2,4,6-triarylthiopyrylium perchlorates with NaBH₄ is influenced by the solvent and the substitution pattern on the aryl groups.
| Thiopyrylium Salt | Solvent | 2H-isomer : 4H-isomer ratio | Reference |
| 2,4,6-Triphenylthiopyrylium | Methanol | 30 : 70 | tandfonline.comtandfonline.com |
| 2,4,6-Triphenylthiopyrylium | Acetonitrile | 50 : 50 | tandfonline.comtandfonline.com |
| 2,6-Diphenylthiopyrylium | Methanol | 0 : 100 | tandfonline.comtandfonline.com |
A solvent-free reduction of 2,4,6-triarylthiopyrylium perchlorate using sodium borohydride on alumina (B75360) (NaBH₄/alumina) has been developed. tandfonline.comtandfonline.comscispace.com This method offers high regioselectivity, primarily affording the thermodynamically more stable 2H-thiopyrans in high yields (>95%). tandfonline.comtandfonline.com The reaction is often complete within a few minutes of grinding the reactants together in a mortar. tandfonline.comtandfonline.com
The reduction of substrates with electron-donating substituents at the 2- and 6-positions is slower compared to those with electron-donating groups at the 4-position or the unsubstituted 2,4,6-triphenylthiopyrylium. tandfonline.comtandfonline.com This solvent-free method provides a facile and practical alternative to solution-phase reductions, often with improved regioselectivity. tandfonline.comtandfonline.com
Transformation and Rearrangement Processes
The reactivity of the thiopyrylium ring system allows for several transformation and rearrangement reactions, leading to a variety of isomeric and dimeric structures. These processes are often influenced by reaction conditions such as the nature of the solvent and the presence of acids or bases.
Thiopyrylium-Thiopyran Isomerization
Thiopyrylium salts are key precursors to the corresponding neutral thiopyran isomers, specifically 2H-thiopyrans and 4H-thiopyrans. The conversion is typically achieved through reduction by complex metal hydrides or reaction with organometallic reagents. The regioselectivity of this transformation, dictating the preferential formation of the 2H- or 4H-isomer, is a subject of detailed study.
Hydride donors can attack the thiopyrylium cation at two primary positions: the α-position (C2 or C6) to yield a 2H-thiopyran, or the γ-position (C4) to produce a 4H-thiopyran. tandfonline.com The ratio of the resulting isomers is highly dependent on the reducing agent, the solvent, and the substitution pattern on the thiopyrylium ring. For instance, the reduction of 2,4,6-triphenylthiopyrylium perchlorate with sodium borohydride (NaBH₄) yields a 3:7 mixture of 2H- and 4H-isomers in methanol, while a 1:1 mixture is obtained in acetonitrile. tandfonline.com
Interestingly, the thiopyrylium ion itself can act as a catalyst for the isomerization between the 2H- and 4H-thiopyran forms. tandfonline.com This equilibrium is driven by hydride transfer processes. Under certain reaction conditions, an initially formed thiopyran can isomerize to a more thermodynamically stable form. For example, 4-methyl-4H-thiopyran has been observed to isomerize into the more stable 4-methyl-2H-thiopyran. rsc.org
The choice of reagents significantly influences the isomeric outcome. While reduction with lithium aluminum hydride (LiAlH₄) often produces mixtures of both 2H- and 4H-isomers, the reaction with Grignard reagents also leads to isomeric mixtures. rsc.org The reaction between a thiopyrylium salt and methyl- or ethylmagnesium bromide results in a 3:1 ratio of 2H- to 4H-thiopyrans. rsc.org In contrast, the absence of a substituent at the 4-position of the thiopyrylium salt generally leads exclusively to the formation of 4H-thiopyrans when reacted with a Grignard reagent. rsc.org
Recent research has explored solvent-free reduction methods, which have demonstrated higher regioselectivity. The reduction of 2,4,6-triphenylthiopyrylium perchlorate with NaBH₄ on an alumina support under solvent-free grinding conditions yields the thermodynamically more stable 2H-thiopyran in over 95% purity, a significant improvement in selectivity compared to solution-phase reactions. tandfonline.com
| Reducing Agent | Solvent/Conditions | 2H-Thiopyran : 4H-Thiopyran Ratio |
|---|---|---|
| NaBH₄ | Methanol | 3 : 7 |
| NaBH₄ | Acetonitrile | 1 : 1 |
| NaBH₄ / Alumina | Solvent-Free | > 95 : < 5 |
Dimerization Reactions under Basic Conditions
Under suitable basic conditions, thiopyrylium salts can undergo dimerization to form thiopyranyl derivatives. rsc.org This reaction pathway is a characteristic feature of pyrylium and thiopyrylium chemistry, often proceeding through radical intermediates or via condensation reactions. While detailed mechanisms for the dimerization of simple thiopyrylium perchlorates are not extensively documented in readily available literature, analogies can be drawn from related pyrylium salt chemistry. For instance, styryl pyrylium salts have been shown to undergo topochemical dimerization under photoirradiation, forming cyclobutyl rings. nih.gov
In the context of electrochemical studies, the potential for radical dimerization of pyrylium ions has been noted. For some pyrylium ions, radical dimerization to form bipyrans was found to be a minor pathway under specific experimental conditions, suggesting that the stability of the intermediate radical and the reaction environment are critical factors. acs.org The formation of dimers from thiopyrylium perchlorate is another manifestation of the electrophilic reactivity of the thiopyrylium cation, which can be attacked by a nucleophilic intermediate derived from another thiopyrylium molecule, particularly under basic conditions that can generate such nucleophiles.
Mechanistic Investigations of Thiopyrylium Reactions
The chemical behavior of thiopyrylium perchlorate is rooted in the aromatic character and electrophilicity of the thiopyrylium cation. scribd.comthieme-connect.de The positive charge is delocalized across the ring, but the C2, C4, and C6 positions are particularly electrophilic and susceptible to nucleophilic attack. thieme-connect.de Mechanistic studies have focused on understanding the competition between different reaction pathways and the factors that govern regioselectivity.
Investigations into the reaction of 4-chlorothiopyrylium perchlorate with a range of nucleophiles have provided significant insight into the cation's reactivity. scribd.com The reaction pathway is highly dependent on the nature of the nucleophile.
Nucleophilic Aromatic Substitution: "Soft" nucleophiles such as thiophenol, aniline, and sodium phenoxide react at the C4 position, displacing the chloride to yield substituted thiopyrylium products. This reaction proceeds via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution in aryl halides, where the thiopyran intermediate is stabilized by the neutralization of the positive charge. scribd.com The aromaticity of the thiopyrylium ring is regenerated upon loss of the chloride ion.
Ring-Opening Nucleophilic Attack: "Harder" nucleophiles, including Grignard reagents and alkylamines like dimethylamine, tend to attack the α-position (C2). This leads to a ring-opening reaction rather than substitution, forming acyclic products. scribd.com
The reduction of thiopyrylium salts with complex hydrides like NaBH₄ also involves a nucleophilic attack by a hydride ion. The regioselectivity of this attack (α vs. γ position) is influenced by both kinetic and thermodynamic factors. tandfonline.comrsc.org Studies comparing solvent-free and solution-phase reductions indicate that the reaction conditions can be tuned to favor the thermodynamically more stable isomer. tandfonline.com For example, under kinetic control at low temperatures, the attack may favor one position, while at higher temperatures or under equilibrium conditions, the more stable product will predominate. rsc.org The interaction of 2,4,6-triarylthiopyrylium perchlorates with amines like butylamine (B146782) in DMSO at 25°C (kinetic control) can yield mixtures of adducts, which eventually equilibrate to the thermodynamically more stable 2H-isomers. rsc.org
The mechanism for the synthesis of thiopyrylium salts from 1,5-diketones involves the initial formation of a 4H-thiopyran intermediate. thieme-connect.de This intermediate then undergoes a disproportionation reaction, which involves both oxidation and reduction steps, to yield the aromatic thiopyrylium salt along with a corresponding reduced species like a tetrahydrothiopyran. thieme-connect.de
| Nucleophile | Reaction Type | Product Type |
|---|---|---|
| Thiophenol | Nucleophilic Substitution | 4-(Phenylthio)thiopyrylium salt |
| Aniline | Nucleophilic Substitution | 4-Anilinothiopyrylium salt |
| Sodium Phenoxide | Nucleophilic Substitution | 4-Phenoxythiopyrylium salt |
| Dimethylamine | Ring-Opening Attack | Ring-opened product |
| Grignard Reagents | Ring-Opening Attack | Ring-opened product |
Theoretical and Computational Chemistry of Thiopyrylium Perchlorate Systems
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within the thiopyrylium (B1249539) ring are crucial to understanding its chemical behavior.
Delocalization of Positive Charge within the Thiopyrylium Ring
The positive charge in the thiopyrylium cation is not localized on the sulfur atom but is delocalized across the entire six-membered ring through the π-electron system. rsc.orgnii.ac.jp This delocalization is a key contributor to the stability of the cation. Non-empirical calculations have shown that a significant portion of the positive charge resides on the hydrogen atoms of the ring. rsc.org The distribution of the positive charge can be represented by several resonance structures, which illustrate the sharing of the charge among the carbon atoms and the sulfur atom. This charge distribution is fundamental to the molecule's electronic structure and its interactions with other molecules. thieme-connect.de
Influence of Substituents on Electron Density Distribution
The distribution of electron density within the thiopyrylium ring can be significantly altered by the presence of substituents. Electron-donating groups and electron-withdrawing groups attached to the ring can either increase or decrease the electron density at specific positions. lasalle.edulibretexts.org
Below is an interactive data table summarizing the effects of different types of substituents on the electron density of the thiopyrylium ring.
| Substituent Type | Position | Effect on Ring Electron Density | Impact on Reactivity |
| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Ortho, Para | Increases | Decreases electrophilicity |
| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Meta | Slight Increase | Minor effect on electrophilicity |
| Electron-Withdrawing (e.g., -NO2, -CN) | Any | Decreases | Increases electrophilicity |
| Halogen (e.g., -Cl, -Br) | Any | Inductively withdraws, Resonantly donates | Deactivates the ring but directs ortho/para |
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for investigating the properties of thiopyrylium perchlorate (B79767) at the molecular level. rsc.orgyoutube.commdpi.com These methods allow for the detailed study of molecular geometry, electronic states, and transitions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.orgresearchgate.net DFT studies have been instrumental in determining the optimized molecular geometry of thiopyrylium cations. jmaterenvironsci.com These calculations provide precise information on bond lengths and angles, confirming the planar nature of the thiopyrylium ring. Furthermore, DFT calculations are used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. scirp.org
Kinetic investigations and DFT calculations have been employed to explore reaction mechanisms involving thiopyrylium salts. researchgate.net The insights gained from these theoretical studies are invaluable for understanding and predicting the chemical behavior of these compounds. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, such as electronic transition energies and oscillator strengths. ohio-state.edubenasque.org This method has been widely applied to study the electronic absorption spectra of thiopyrylium derivatives. researchgate.netdiva-portal.orguit.no
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as whether they are localized on the thiopyrylium ring or involve charge transfer between the ring and its substituents. acs.orgresearchgate.net These theoretical predictions often show good agreement with experimental UV-Vis absorption spectra. jmaterenvironsci.com The accuracy of TD-DFT calculations can be influenced by the choice of the functional and basis set. uit.no
The following table presents a hypothetical comparison of experimental and TD-DFT calculated absorption data for a substituted thiopyrylium perchlorate.
| Transition | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Oscillator Strength (f) |
| S0 → S1 | 450 | 445 | 0.85 |
| S0 → S2 | 320 | 315 | 0.20 |
| S0 → S3 | 280 | 282 | 0.15 |
Aromaticity Assessment of Thiopyrylium Cations
The concept of aromaticity is central to understanding the stability and reactivity of the thiopyrylium cation. handwiki.org Several theoretical methods are used to quantify the degree of aromaticity.
Theoretical studies suggest that the thiopyrylium cation is the most aromatic among the six-membered unsaturated heterocyclic cations containing a chalcogen atom (oxygen, sulfur, selenium, tellurium). handwiki.orgscispace.com This high aromaticity is attributed to the similar electronegativity and covalent radius of sulfur compared to carbon, which facilitates effective π-electron delocalization. handwiki.org Non-empirical calculations have indicated that the thiopyrylium cation exhibits substantial ring current effects, a hallmark of aromatic systems. rsc.org The reactivity of substituted thiopyrylium cations, such as the ability of 4-chlorothiopyrylium to undergo nucleophilic aromatic substitution, provides experimental evidence for its aromatic character. scribd.com
Potential Energy Surface Analyses of Reaction Pathways
Computational studies have been instrumental in elucidating the reaction mechanisms involving thiopyrylium systems, particularly in the context of their formation from pyrylium (B1242799) precursors. The transformation of a pyrylium salt to a thiopyrylium salt, for instance, has been investigated through detailed potential energy surface (PES) analyses. These studies reveal the intricate pathways, transition states, and intermediates that govern such reactions.
A comprehensive computational study on the sensing mechanism of the hydrogen sulfide (B99878) ion (HS⁻) by a pyrylium derivative highlights the pyrylium-thiopyrylium transformation. researchgate.net The analysis, employing computational models, demonstrates that the reaction pathway is significantly influenced by the surrounding medium, such as the presence of explicit water molecules and the acidity of the solution. researchgate.netacs.org
Under neutral conditions, the reaction of 2,4,6-triphenylpyrylium (B3243816) with HS⁻ to form the corresponding thiopyrylium is highly endothermic, with a calculated reaction energy of +45.3 kcal/mol in an aqueous solution, making it thermodynamically unfavorable. researchgate.net However, in an acidic aqueous solution, the transformation becomes strongly exothermic, with a reaction energy of -139.5 kcal/mol, indicating that the reaction is thermodynamically favored under these conditions. researchgate.net The hydronium ion acts as a catalyst, facilitating the transformation by forming a water molecule from the hydroxyl group, which makes the reaction viable. researchgate.net
The potential energy surface for the transformation in an acidic medium reveals a multi-step process. The reaction is initiated by the attack of the HS⁻ anion on a carbon atom of the pyrylium ring, which is consistent with the Mulliken charge distribution showing positive charges on the C2 and C6 atoms. researchgate.net A key step in the pathway involves the simultaneous hydrogen migration from the sulfur atom to the oxygen atom and the formation of the S-C6 bond. researchgate.net The transition state for this H-migration and ring-closure step has been located, and its structure and vibrational frequencies have been calculated. researchgate.net For example, in the gas phase with a hydronium ion catalyst, the activation energy for this step is predicted to be 40.2 kcal/mol. researchgate.net
Table 1: Calculated Relative Energies for the Pyrylium-Thiopyrylium Transformation of 2,4,6-Triphenylpyrylium researchgate.net
| Species | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |
| Neutral Conditions | ||
| L + HS⁻ | 0.0 | 0.0 |
| COM | -22.3 | -9.0 |
| INT1 | 18.0 | 25.1 |
| TS1 | 38.3 | 43.8 |
| INT2 | 23.3 | 31.8 |
| TS2 | 41.5 | 48.2 |
| P + H₂O | 33.7 | 45.3 |
| Acidic Conditions | ||
| L + H₂S + H₃O⁺ | -123.0 | -139.5 |
| INT1-H₃O⁺ | -108.9 | -123.3 |
| TS2-H₃O⁺ | -68.7 | Not reported |
| P + 2H₂O | -123.0 | -139.5 |
L represents 2,4,6-triphenylpyrylium. Data sourced from a computational study on HS⁻ sensing. researchgate.net
These theoretical analyses, often employing methods like Density Functional Theory (DFT), provide a molecular-level understanding of the reaction dynamics, which is crucial for the rational design of chemical sensors and synthetic pathways involving thiopyrylium compounds. researchgate.netresearchgate.netresearchgate.net
Modeling of Anion-π Interactions and Intermolecular Forces
The interactions between the cationic thiopyrylium ring and anions, such as perchlorate, are of significant interest in supramolecular chemistry and materials science. chemrxiv.orgmpg.de Theoretical modeling has been pivotal in characterizing the nature of these interactions, particularly anion-π interactions. nih.govmdpi.comresearchgate.net
Anion-π interactions are noncovalent forces between an anion and an electron-deficient aromatic system. nih.govmdpi.comresearchgate.net In thiopyrylium systems, the positively charged aromatic ring is an ideal platform for such interactions. Computational studies, using DFT and other high-level methods, have explored the geometry and energetics of complexes between thiopyrylium cations and various anions. nih.govmdpi.com
A systematic theoretical study on pyrylium and its heavier chalcogen analogues (including thiopyrylium) interacting with anions like chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and tetrafluoroborate (B81430) (BF₄⁻) has provided deep insights into these noncovalent bonds. nih.govmdpi.comresearchgate.net While detailed results are often presented for simpler anions like chloride for clarity, the principles extend to more complex anions like perchlorate. The studies show that the formation of complexes is energetically favorable, as expected from the interaction of oppositely charged ions. nih.gov
The nature of the interaction can be dissected using theoretical tools like Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT). nih.gov NBO analysis for a thiopyrylium-chloride complex reveals that the interaction is primarily based on charge donation from the lone pairs of the chloride anion to the vacant π* orbitals of the C-S bonds in the thiopyrylium ring. nih.gov This charge transfer contributes to the stability of the complex and is a hallmark of a π-hole interaction, a type of chalcogen bond. nih.govmdpi.com
The electrostatic component is found to be dominant in these interactions, though induction also plays a significant role, particularly for monoatomic anions. nih.govmdpi.com The geometry of the complex is also a key factor. Theoretical explorations of the potential energy surface have identified different possible arrangements of the anion relative to the thiopyrylium ring. nih.govmdpi.com In some configurations, the anion is located above the plane of the aromatic ring, interacting with the π-system, while in others, it may interact more directly with the sulfur heteroatom. nih.govmdpi.com For thiopyrylium, the interaction where the anion is located in the molecular plane and close to the sulfur atom can be particularly favorable. mdpi.com
Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Thiopyrylium-Chloride Complex nih.gov
| Donor NBO (Anion) | Acceptor NBO (Cation) | E(2) (kcal/mol) |
| LP (Cl⁻) | π* (S–C1) | 3.7 |
| LP (Cl⁻) | π* (S–C5) | 3.7 |
This table shows the stabilization energy E(2) associated with charge donation from the lone pairs (LP) of the chloride anion to the antibonding π orbitals of the thiopyrylium ring. Data adapted from a theoretical study on anion recognition. nih.gov*
These computational models are essential for understanding the fundamental forces that govern the structure and properties of thiopyrylium perchlorate and related salts, and for designing new materials with tailored properties. nih.gov
Advanced Spectroscopic Characterization Techniques in Thiopyrylium Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of thiopyrylium (B1249539) salts. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule, enabling unambiguous structural assignment and analysis of electronic effects.
Proton NMR (¹H NMR) spectroscopy of thiopyrylium salts reveals characteristic downfield chemical shifts for the ring protons, a direct consequence of the aromatic nature and the positive charge on the heterocyclic ring. The electron-withdrawing effect of the positively charged sulfur atom deshields the adjacent protons, causing them to resonate at lower fields compared to neutral aromatic compounds.
In the case of substituted benzothiopyrylium perchlorates, the protons at positions 2 and 4 (H2 and H4) are the most significantly deshielded. thieme-connect.de For instance, in 1-benzothiopyrylium perchlorate (B79767), the H2 proton appears as a doublet at approximately δ 10.50 ppm, while the H4 proton is observed as a doublet around δ 9.70 ppm. thieme-connect.de The remaining aromatic protons typically appear as a complex multiplet in the δ 8.35–9.07 ppm range. thieme-connect.de This significant deshielding is indicative of the low electron density at these positions, a key feature of the thiopyrylium cationic system.
| Compound | Proton | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| 1-Benzothiopyrylium perchlorate thieme-connect.de | H2 | 10.50 (d) | CF₃CO₂D |
| H4 | 9.70 (d) | ||
| Dibenzo[b,e]thiopyrylium perchlorate thieme-connect.de | H10 | 10.30 (s) | - |
| Styrylpyrylium Perchlorates (general range for pyrylium (B1242799) ring protons) researchgate.net | H3/H5 | 8.50 - 9.20 (s) | - |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the electron density at each carbon atom in the thiopyrylium ring. Similar to the protons, the carbon atoms of the thiopyrylium cation are also significantly deshielded.
For example, in 2-methyl-4-phenyl-1-benzothiopyrylium perchlorate, the C2 and C4 carbons, which bear the positive charge delocalization, show substantial downfield shifts, resonating at δ 178.8 ppm and δ 167.8 ppm, respectively. thieme-connect.de The C10 atom in dibenzo[b,e]thiopyrylium perchlorate exhibits the largest chemical shift in its spectrum at δ 162.01, confirming the low electron density at this position. thieme-connect.de The analysis of ¹³C NMR chemical shifts is a powerful tool for mapping the charge distribution within the heterocyclic ring system. researchgate.netnih.gov
| Compound | Carbon | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| 2-Methyl-4-phenyl-1-benzothiopyrylium perchlorate thieme-connect.de | C2 | 178.8 | CF₃CO₂H |
| C4 | 167.8 | ||
| Dibenzo[b,e]thiopyrylium perchlorate thieme-connect.de | C10 | 162.01 |
For complex substituted thiopyrylium derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are employed for complete structural assignment. researchgate.net
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, allowing for the tracing of proton connectivity throughout the molecular skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. researchgate.net
The application of these 2D NMR techniques has been crucial in the unambiguous assignment of all proton and carbon signals for complex structures like styrylpyrylium perchlorates, confirming connectivity and substitution patterns. researchgate.net
Mass Spectrometry for Cationic Species Identification
Mass spectrometry is a vital analytical technique for confirming the molecular weight and studying the stability and fragmentation of ionic species like thiopyrylium perchlorate. As the compound is already a salt, ionization techniques that are amenable to pre-formed ions are particularly effective.
Fast Atom Bombardment (FAB) mass spectrometry has been demonstrated to be an exceptionally suitable technique for the structural characterization of thiopyrylium cations. rsc.org This "soft" ionization method involves bombarding the sample, which is dissolved in a non-volatile liquid matrix like glycerol, with a beam of high-energy neutral atoms (e.g., Argon or Xenon). rsc.orgwikipedia.org
A key feature of FAB-MS spectra of thiopyrylium salts is the presence of large, prominent peaks that correspond to the intact cation ([M]⁺). rsc.org The degree of fragmentation is generally low, which simplifies the spectrum and provides clear evidence of the molecular ion of the cationic portion. rsc.org This makes FAB-MS an excellent tool for confirming the mass of the thiopyrylium cation without the complications of extensive fragmentation or the loss of the counter-ion. While fragmentation is minimal, some significant peaks related to the loss of substituents on the heteroaromatic nucleus can be observed, providing additional structural information. rsc.org
Electron Impact (EI) mass spectrometry is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). ruc.dk While highly effective for volatile neutral compounds, its application to pre-charged, non-volatile salts like thiopyrylium perchlorate is less direct. The analysis would typically be performed on a more volatile, neutral precursor or a chemically modified derivative.
However, understanding the potential EI fragmentation patterns of the thiopyrylium cation itself is crucial for structural analysis. wikipedia.org Upon ionization, the molecular ion becomes energetically unstable and undergoes dissociation. nih.govyoutube.com For heterocyclic aromatic systems, fragmentation often involves the rupture of the ring and the loss of small, stable neutral molecules or radicals. sapub.orgarkat-usa.org
For the thiopyrylium cation radical, characteristic fragmentation pathways would likely include:
Loss of a sulfur-containing fragment: Cleavage of the heterocyclic ring could lead to the elimination of species like SH or CS.
Ring Contraction/Rearrangement: The ion might rearrange to form more stable cyclic structures before further fragmentation.
Loss of Substituents: Any alkyl or aryl groups attached to the ring would undergo characteristic fragmentation, such as α-cleavage or loss of neutral molecules (e.g., alkenes from alkyl chains). wikipedia.org
The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for the identification of the compound's structure. wikipedia.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within the thiopyrylium cation. The absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals), and the wavelengths at which these absorptions occur are diagnostic of the molecule's electronic structure.
The UV-Vis spectrum of thiopyrylium salts is characterized by strong absorption bands corresponding to π-π* transitions within the aromatic system. The position of the longest wavelength absorption maximum (λmax) is highly sensitive to the extent of π-conjugation and the nature of substituents on the thiopyrylium ring.
Expanding the π-conjugated system, for instance by fusing aromatic rings to the thiopyrylium core, results in a significant bathochromic shift (red shift) of the λmax to longer wavelengths. This is because extending conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Research on various π-extended thiopyrylium salts demonstrates this trend clearly, with absorption maxima shifting well into the visible and even near-infrared regions. thieme-connect.de Substituents on the ring can also induce notable shifts; electron-donating groups typically cause a bathochromic shift, while electron-withdrawing groups may cause a hypsochromic (blue) shift.
Table 1: UV-Vis Absorption Maxima (λmax) of Representative π-Extended Thiopyrylium Cations in CH₂Cl₂ This table illustrates the effect of increasing π-conjugation on the electronic absorption spectrum.
| Compound | λmax (nm) |
| 9-Phenylthioxanthylium | 461 |
| Dimethoxy-substituted benzo[c]thiopyrylium | 479 |
| Dimethoxy-substituted naphtho[2,1-c]thiopyrylium | 506 |
| Dimethoxy-substituted anthra[2,1-c]thiopyrylium | 536 |
| Pyrene-fused thiopyrylium | 744 |
Data sourced from K. P. Kawahara, H. Ito, and K. Itami, Chemical Communications, 2023, 59, 1157-1160. thieme-connect.de
The conversion of a pyrylium salt to its corresponding thiopyrylium salt is a key synthetic reaction, often achieved by treating the pyrylium salt with a sulfide (B99878) source like sodium sulfide. wikipedia.org This transformation, which replaces the oxygen heteroatom with sulfur, produces a distinct and readily observable spectroscopic signature in the UV-Vis spectrum.
The substitution of oxygen with the more polarizable sulfur atom alters the electronic properties of the heterocyclic ring, leading to a pronounced bathochromic shift in the absorption spectrum. This shift is often significant enough to move the λmax from the UV or near-UV region into the visible region, resulting in a dramatic color change. For example, the reaction of the nearly colorless 2,4,6-triphenylpyrylium (B3243816) cation with sulfide ions yields the corresponding 2,4,6-triphenylthiopyrylium (B12475331) derivative, which appears as intensely colored blue spots in chromatographic applications. This appearance of a new, strong absorption band at a longer wavelength serves as the primary spectroscopic indicator that the pyrylium-to-thiopyrylium transformation has successfully occurred.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on the stretching and bending of its chemical bonds. For thiopyrylium perchlorate, the IR spectrum is a composite of the vibrations of the thiopyrylium cation and the perchlorate anion.
The thiopyrylium cation exhibits several characteristic vibrations. Aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region. The aromatic ring itself gives rise to a series of C=C stretching vibrations, usually found in the 1600-1400 cm⁻¹ range. The vibrations involving the carbon-sulfur bond are particularly diagnostic. The C-S stretching modes in aromatic sulfur heterocycles can be found in the 900-600 cm⁻¹ region.
The perchlorate anion (ClO₄⁻), which acts as the counter-ion, also has strong and characteristic IR absorptions due to its high symmetry (tetrahedral). A very strong, broad band attributed to the asymmetric Cl-O stretching mode (ν₃) typically appears around 1100 cm⁻¹. A second, strong band corresponding to the asymmetric Cl-O bending mode (ν₄) is observed near 625 cm⁻¹. The presence of these intense bands is a clear indicator of the perchlorate counter-ion in the salt.
Table 2: Characteristic Infrared Absorption Frequencies for Thiopyrylium Perchlorate
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (Cation) | 3100 - 3000 | Medium |
| Aromatic C=C Ring Stretch (Cation) | 1600 - 1400 | Medium-Strong |
| Asymmetric Cl-O Stretch (Perchlorate Anion, ν₃) | ~1100 | Very Strong, Broad |
| Aromatic C-S Stretch (Cation) | 900 - 600 | Medium |
| Asymmetric Cl-O Bend (Perchlorate Anion, ν₄) | ~625 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for confirming the structure of thiopyrylium perchlorate and understanding its solid-state properties.
Crystallographic studies of thiopyrylium salts, such as thiopyrylium trifluoromethanesulfonate, reveal that the thiopyrylium cation is predominantly planar. thieme-connect.de This planarity is a hallmark of its aromatic character. The delocalization of π-electrons across the six-membered ring results in a stable, flat structure.
Analysis of the bond lengths within the ring provides further evidence of aromaticity. The S-C and C-C bond lengths are intermediate between those of typical single and double bonds. The S-C bond lengths are shorter than a standard C-S single bond (~1.82 Å), while the C-C bonds within the ring are nearly equal in length, indicating a largely undisturbed and delocalized π-electron system. thieme-connect.de This contrasts with a hypothetical non-aromatic structure which would feature distinct and alternating single and double bonds.
Table 3: Comparison of Bond Lengths in the Thiopyrylium Cation with Standard Values
| Bond Type | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Observed in Thiopyrylium Cation |
| C–S | ~1.82 | ~1.56 | Intermediate, shorter than single |
| C–C | ~1.54 | ~1.34 | Intermediate, largely uniform |
Standard bond length data adapted from multiple sources. irb.hrrichmond.eduresearchgate.netQualitative description for the thiopyrylium cation is based on findings reported in Science of Synthesis, 2004, 14, 649-673. thieme-connect.de
In the solid state, thiopyrylium perchlorate exists as an ordered three-dimensional crystal lattice. The crystal packing is primarily governed by electrostatic interactions between the positively charged thiopyrylium cations and the negatively charged perchlorate anions. These ions arrange themselves in a repeating pattern to maximize attractive forces and minimize repulsion, forming a stable ionic crystal.
Applications of Thiopyrylium Perchlorate in Advanced Chemical Research
Organic Synthesis and Synthetic Methodologies
The inherent reactivity of the thiopyrylium (B1249539) ring system makes it a valuable tool in organic synthesis, enabling the construction of complex molecular architectures.
Utilization as C5 Synthons and Building Blocks
Thiopyrylium salts function as effective C5 synthons, providing a five-carbon backbone for the construction of larger molecules. The positively charged ring is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, substituted thiopyrylium salts, such as 4-chlorothiopyrylium perchlorate (B79767), undergo nucleophilic substitution reactions. They can react with nucleophiles like thiophenol and aniline (B41778) at the chlorine-substituted carbon atom to yield new substituted thiopyrylium products. scribd.com This reactivity highlights their utility as versatile building blocks where substituents on the ring can be readily modified, paving the way for the synthesis of a diverse library of derivatives.
Reagents and Catalysts in Organic Transformations
Beyond their role as building blocks, thiopyrylium salts can also act as reagents and catalysts in specific organic transformations. As reagents, they readily react with hydride donors. The reduction of triarylthiopyrylium perchlorates with complex hydrides like sodium borohydride (B1222165) is a key method for synthesizing thiopyrans. tandfonline.com
Furthermore, thiopyrylium ions have been shown to function as catalysts. They can catalyze the equilibrium isomerization between the corresponding 2H- and 4H-thiopyran isomers, demonstrating their ability to facilitate molecular rearrangements. tandfonline.com
Precursors for the Synthesis of Novel Heterocyclic Compounds
One of the most significant applications of thiopyrylium perchlorate is its role as a precursor for the synthesis of a variety of other heterocyclic compounds. The transformation of the thiopyrylium ring into other cyclic systems is a cornerstone of its synthetic utility.
Thiopyrans: Thiopyrylium salts are direct precursors to thiopyrans. The reduction of the aromatic thiopyrylium cation yields non-aromatic 2H- or 4H-thiopyrans. Research has shown that the reduction of triarylthiopyrylium perchlorate using sodium borohydride (NaBH₄) on an alumina (B75360) support under solvent-free conditions is an efficient method. This reaction exhibits high regioselectivity, predominantly yielding the thermodynamically more stable 2H-thiopyran isomer in high yields. tandfonline.com
Pyridinium (B92312) Salts: The synthesis of thiopyrylium salts is often closely linked to that of pyrylium (B1242799) and pyridinium salts. Pyrylium salts, which are oxygen analogues of thiopyrylium salts, react with primary amines to produce pyridinium salts. anjs.edu.iq Subsequently, the pyrylium salt can be converted to the corresponding thiopyrylium salt by reaction with a sulfide (B99878) source like sodium sulfide. wikipedia.org This interconnected synthesis pathway makes the thiopyrylium system integral to the generation of various nitrogen-containing heterocycles.
Thiopyrylocyanines: Substituted thiopyrylium salts are precursors for the synthesis of thiopyrylocyanine dyes. For example, (methyl)thiopyrylium salts can react with other reagents to form monomethine dyes, which are a class of cyanine (B1664457) dyes. thieme-connect.de These dyes are noted for their distinct color and are of interest in materials science.
The following table summarizes key synthetic transformations starting from thiopyrylium perchlorate and its precursors.
| Precursor | Reagent(s) | Product | Reference(s) |
| 2,4,6-Triphenylthiopyrylium (B12475331) perchlorate | Sodium borohydride (NaBH₄) / Alumina | 2,4,6-Triphenyl-2H-thiopyran | tandfonline.com |
| Pyrylium perchlorate | Primary Amines (e.g., 2-Aminoethylenethiol) | Pyridinium perchlorate derivatives | |
| Pyrylium salt | Sodium sulfide (Na₂S) | Thiopyrylium salt | wikipedia.org |
| (Methyl)thiopyrylium salt | 2,6-diphenyl-4H-thiopyran-4-one | Monomethine dye (Thiopyrylocyanine) | thieme-connect.de |
Derivatization Reagents for Analytical Detection
The transformation of pyrylium salts into thiopyrylium derivatives serves as the basis for sensitive analytical methods, particularly for the detection of sulfide ions. While the pyrylium salt is the initial reagent, the formation of the corresponding thiopyrylium derivative is the key to the detection mechanism. researchgate.net
This principle has been successfully applied in chromatographic techniques for the determination of sulfide ions in aqueous samples. nih.gov In this method, a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) or 4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium perchlorate, is used as a pre-column derivatization reagent. nih.gov The reagent reacts with sulfide ions to form the corresponding stable and detectable thiopyrylium derivative, which is then separated and quantified using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. nih.gov This derivatization approach allows for the sensitive and simple determination of sulfide ions at very low concentrations. nih.gov A similar principle has been used for sulfide detection in Thin-Layer Chromatography (TLC), where the reaction leads to the formation of visible colored spots of the thiopyrylium product. researchgate.net
The table below outlines the use of pyrylium salts as derivatization reagents for sulfide detection through the formation of thiopyrylium compounds.
| Reagent | Analyte | Method | Detection Limit | Reference(s) |
| 4-[p-(N,N-dimethylamino)phenyl]-2,6-diphenylpyrylium perchlorate | Sulfide ions | HPLC | 1.024–20.48 µg·L⁻¹ | nih.gov |
| 2,4,6-triphenylpyrylium tetrafluoroborate | Sulfide ions | HPLC | 5.12–486.4 µg·L⁻¹ | nih.gov |
| 2,4,6-triphenylpyrylium salts | Sulfide ions | TLC | pmol per spot level | researchgate.net |
Materials Science and Engineering Applications
The distinct structure of the thiopyrylium ring imparts unique properties that are of interest in the field of materials science.
Development of Functional Materials with Unique Optical and Electronic Properties
Derivatives of thiopyrylium perchlorate are being explored for the development of functional materials with specific optical and electronic characteristics. The aromatic, electron-deficient nature of the thiopyrylium cation influences its interaction with light and its behavior in electronic systems.
UV-vis spectra of dibenzo[b,e]thiopyrylium perchlorate show characteristic absorption bands, and the introduction of electron-donating substituents can cause a significant shift in the absorption maxima to longer wavelengths. thieme-connect.de This tunability of optical properties is a key feature for creating materials for specific applications. For example, certain derivatives, such as 3,7-bis(dimethylamino)dibenzo[b,e]thiopyrylium salts, have been identified as effective sensitizers for photochemical processes that are initiated via the triplet state, suggesting potential applications in photochemistry and photophysics. thieme-connect.de The synthesis of thiopyrylocyanine dyes from thiopyrylium precursors also represents a direct application in creating materials with specific light-absorbing properties. thieme-connect.de
Components in Photosensitive Compositions for Electrophotographic and Optical Recording Media
Thiopyrylium perchlorate and its derivatives are utilized as potent sensitizers in photosensitive compositions, particularly for electrophotographic and optical recording media. In these applications, the thiopyrylium salt enhances the sensitivity of the material to light, enabling the recording of information.
In the realm of electrophotography, which forms the basis of photocopiers and laser printers, a photoconductive layer is used to form a latent electrostatic image. This layer is typically composed of a photoconductive material, a binder polymer, and a sensitizing dye. Thiopyrylium salts are employed as sensitizers to extend the spectral response of the photoconductive layer into the visible and near-infrared regions of the electromagnetic spectrum. This allows for the use of compact and efficient light sources, such as diode lasers.
The function of the thiopyrylium sensitizer (B1316253) is to absorb light energy and transfer it to the photoconductive material, generating charge carriers (electron-hole pairs). This process increases the conductivity of the illuminated areas of the photoconductive layer, leading to the dissipation of the surface charge and the formation of the latent image. The choice of the thiopyrylium salt and its concentration in the photosensitive composition can be tailored to optimize the sensitivity, charge acceptance, and dark decay characteristics of the electrophotographic photoreceptor.
For optical recording media, such as write-once and rewritable discs, photosensitive compositions containing thiopyrylium salts can be used in the recording layer. When exposed to a focused laser beam, the thiopyrylium salt absorbs the light energy, leading to localized thermal or photochemical changes in the recording layer. These changes result in a difference in the optical properties (e.g., reflectivity) of the exposed areas, which can then be read by a lower-power laser. The high absorption coefficients and photochemical reactivity of thiopyrylium salts contribute to the efficiency and resolution of the optical recording process.
| Property | Value | Significance in Application |
| Absorption Maximum (λmax) | Varies with substitution (typically in the visible to near-IR range) | Determines the wavelength of light the material is sensitive to, enabling use with various light sources like lasers. |
| Molar Extinction Coefficient (ε) | High | Indicates strong light absorption, leading to higher sensitivity in recording media. |
| Photochemical Quantum Yield | Dependent on the specific reaction and conditions | Represents the efficiency of the light-induced chemical change, impacting the writing speed and power requirements for optical recording. |
| Electrochemical Potential | Relevant for charge generation in electrophotography | Influences the efficiency of charge carrier generation upon illumination. |
Design of Liquid Crystalline Thiopyrylium Systems and Mesomorphic Phase Behavior
The incorporation of charged species, such as thiopyrylium perchlorate, into the molecular architecture of liquid crystals can lead to the formation of novel ionic liquid crystals (ILCs). These materials possess a unique combination of the properties of both liquid crystals and ionic liquids, including long-range orientational order, anisotropic physical properties, and high thermal stability.
The characterization of the mesomorphic phase behavior of these thiopyrylium-based liquid crystals is typically carried out using techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). POM allows for the direct observation of the characteristic textures of different liquid crystalline phases, while DSC is used to determine the temperatures of the phase transitions. XRD provides detailed information about the molecular arrangement and layer spacing within the mesophases. The development of thiopyrylium-based ILCs opens up possibilities for their application in electro-optical devices, anisotropic ion conductors, and advanced lubricants.
| Molecular Design Feature | Influence on Mesomorphic Behavior | Example of Resulting Phase |
| Length of Alkyl Chains | Affects the balance between rigid core interactions and flexible chain packing, influencing transition temperatures and phase type. | Longer chains can promote the formation of smectic phases. |
| Structure of the Mesogenic Core | The rigidity and linearity of the core are critical for establishing long-range orientational order. | Rod-like mesogens typically lead to calamitic (rod-shaped) phases like nematic and smectic A. |
| Position of Ionic Group | The location of the thiopyrylium cation within the molecule can influence the packing and stability of the mesophases. | Terminal ionic groups can lead to different packing arrangements compared to centrally located ones. |
| Nature of the Counter-ion | The size, shape, and charge distribution of the perchlorate anion can affect the melting point and the type of liquid crystalline phase formed. | Different anions can lead to variations in phase transition temperatures. |
Exploration as Solid-State Emitters for Optoelectronic Applications
Thiopyrylium perchlorate and its derivatives are being investigated for their potential as solid-state emitters in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solid-state lasers. The strong fluorescence often observed in solutions of these salts is a promising characteristic for such applications. However, a significant challenge for many organic fluorescent dyes is aggregation-caused quenching (ACQ) in the solid state, where the close proximity of molecules leads to non-radiative decay pathways and a significant decrease in emission efficiency.
Research in this area focuses on designing thiopyrylium perchlorate derivatives that can overcome the ACQ effect and exhibit efficient solid-state luminescence. One strategy is to introduce bulky substituents onto the thiopyrylium core to sterically hinder close intermolecular interactions and prevent the formation of non-emissive aggregates.
Another promising approach is the exploration of aggregation-induced emission (AIE). In AIE-active materials, the molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation in the solid state. This phenomenon is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. The design of thiopyrylium perchlorate derivatives that exhibit AIE could lead to highly efficient solid-state emitters.
The characterization of these materials involves studying their photophysical properties in the solid state, including their absorption and emission spectra, photoluminescence quantum yields (PLQY), and fluorescence lifetimes. The PLQY is a critical parameter that quantifies the efficiency of the emission process. For optoelectronic applications, high PLQY in the solid state is essential.
The development of efficient solid-state emitters based on thiopyrylium perchlorate could have a significant impact on the field of optoelectronics, offering new materials for vibrant and efficient displays, lighting, and sensing applications.
| Property | Description | Importance for Solid-State Emitters |
| Solid-State Photoluminescence Quantum Yield (PLQY) | The ratio of emitted photons to absorbed photons in the solid state. | A high PLQY is crucial for the efficiency of light-emitting devices. |
| Emission Wavelength (λem) | The peak wavelength of the emitted light. | Determines the color of the emitted light. |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Can influence the performance of devices in high-frequency applications. |
| Aggregation-Induced Emission (AIE) | The phenomenon where aggregation leads to enhanced fluorescence. | A highly desirable property to overcome aggregation-caused quenching in the solid state. |
Photophysical and Photochemical Investigations of Thiopyrylium Perchlorate Systems
Excited-State Dynamics and Deactivation Pathways
The interaction of thiopyrylium (B1249539) cations with light initiates a cascade of events starting with the promotion of the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Once in the S₁ state, the molecule must dissipate this excess energy to return to a stable ground state. This relaxation can occur through several competing deactivation pathways:
Fluorescence: A radiative process where a photon is emitted, typically at a longer wavelength than the absorbed light. Thiopyrylium salts are known for their substantial fluorescence, a property that is central to their use as laser dyes. researchgate.net
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often extremely rapid, occurring on the picosecond timescale, and can be facilitated by molecular vibrations and torsional motions that lead to a conical intersection between the potential energy surfaces of the two states. mdpi.com
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities, most commonly from the lowest excited singlet state (S₁) to an excited triplet state (T₁). The efficiency of this process is crucial for applications that rely on the reactivity of the triplet state.
The dynamics of these states can be investigated using techniques like nanosecond laser absorption spectroscopy, which allows for the characterization of transient species such as the S₁ and T₁ states. rsc.org The lifetimes of these excited states are critical parameters, as they define the temporal window during which subsequent photochemical events, such as energy or electron transfer, can take place. researchgate.net
Photosensitization Mechanisms and Efficiencies
A key photochemical application of thiopyrylium salts is their role as photosensitizers. In this capacity, they absorb light energy and transfer it to another molecule, which then undergoes a chemical reaction. This process is particularly useful for initiating reactions that require visible light, as many chemical initiators, such as organic peroxides, are only sensitive to ultraviolet radiation. researchgate.net By adding a thiopyrylium salt, the spectral sensitivity of the system can be extended to longer wavelengths. researchgate.net
Photosensitization generally proceeds through two major pathways:
Type I Mechanism: Involves direct interaction between the excited photosensitizer and a substrate, typically through electron or hydrogen atom transfer, generating radical species.
Type II Mechanism: Involves energy transfer from the excited triplet state of the photosensitizer (Sens*) to ground-state molecular oxygen (³O₂). This produces highly reactive singlet oxygen (¹O₂), a powerful oxidizing agent.
Thiopyrylium salts have been shown to effectively photosensitize the decomposition of peroxidic compounds, a critical step in initiating photopolymerization. researchgate.netrsc.org The efficiency and mechanism of this process can depend on the specific peroxide involved. For instance, the quenching rate constants for the triplet state of thiopyrylium salts by benzoyl peroxide and 3,3′,4,4′-tetra(tert-butylperoxycarbonyl)benzophenone in acetonitrile (B52724) were measured to be in the range of (3–11) × 10⁷ L mol⁻¹ s⁻¹. researchgate.net The interaction with benzoyl peroxide is attributed to classical energy transfer, while the interaction with the benzophenone (B1666685) derivative is interpreted as an electron-exchange energy transfer mechanism. researchgate.net
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a process where an electronically excited molecule participates in a redox reaction, acting as either an electron donor or acceptor. youtube.com Upon excitation, the redox properties of a molecule are significantly altered. An excited state is simultaneously a better electron donor (due to the high-energy electron in a higher orbital) and a better electron acceptor (due to the vacancy, or "hole," in a lower orbital) than its ground-state counterpart. youtube.com
Given their cationic nature, thiopyrylium salts in their excited state are particularly powerful electron acceptors. When an excited thiopyrylium cation (Th⁺*) encounters a suitable electron donor (D), it can abstract an electron to form a neutral thiopyrylium radical (Th•) and a donor radical cation (D•⁺).
Th⁺ + hν → Th⁺* Th⁺* + D → Th• + D•⁺
This PET process is the foundation of their use as photoredox catalysts in organic synthesis. acs.org The ability to generate reactive radical cations under visible light irradiation enables a variety of chemical transformations. The feasibility and rate of PET are governed by the free energy change of the reaction, which can be estimated using the Rehm-Weller equation, incorporating the redox potentials of the donor and acceptor and the excited-state energy of the photosensitizer.
Photodissociation and Photo-oxidation Reactions of Thiopyrylium Cations
While photochemically useful, thiopyrylium cations can also undergo degradation pathways upon prolonged exposure to light, which can limit their effective lifetime. Photodissociation refers to a reaction in which a chemical compound is broken down by photons. wikipedia.org For complex organic molecules like thiopyrylium, this can involve the cleavage of bonds within the heterocyclic ring structure or the loss of substituent groups.
Photo-oxidation is another significant degradation pathway, especially in the presence of oxygen. The highly reactive singlet oxygen generated during Type II photosensitization can attack the thiopyrylium cation itself, leading to a variety of oxidized products and a loss of the dye's characteristic absorption and color. This self-degradation pathway is a common issue for many organic dyes and photosensitizers. The stability of the thiopyrylium cation against these photodegradation processes is a critical factor for its practical application.
Influence of Substituents on Photophysical Properties (e.g., Absorption and Emission Characteristics)
The photophysical and photochemical properties of the thiopyrylium ring system can be precisely controlled through the strategic placement of various substituent groups. rsc.org These substituents modify the electronic structure of the molecule, thereby altering its interaction with light and its reactivity in the excited state.
The effects of substituents are generally predictable based on their electron-donating or electron-withdrawing nature:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NR₂) increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO gap. Consequently, EDGs typically induce a bathochromic (red) shift in the absorption and emission spectra, moving them to longer wavelengths. rsc.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. They lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced. This often leads to a hypsochromic (blue) shift , moving the spectra to shorter wavelengths. rsc.org
This tunability is crucial for designing sensitizers that absorb strongly at specific wavelengths, for example, to match the emission lines of a particular laser. rsc.org Furthermore, substituents also influence redox potentials, which in turn affects the efficiency of photoinduced electron transfer processes. Electron-rich thiopyrylium salts, for instance, have been shown to be more effective photo-oxidants in certain polymerization reactions. researchgate.net The following interactive table summarizes these general trends.
| Property | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |
| Absorption Maximum (λmax) | Bathochromic Shift (Longer λ) | Hypsochromic Shift (Shorter λ) |
| Emission Maximum (λem) | Bathochromic Shift (Longer λ) | Hypsochromic Shift (Shorter λ) |
| Excited-State Oxidizing Power | Decreased (Weaker Oxidant) | Increased (Stronger Oxidant) |
| Fluorescence Quantum Yield (Φf) | Generally Increased | Generally Decreased |
Electrochemical Studies of Thiopyrylium Perchlorate
Redox Behavior and Electrochemical Reduction Mechanisms
The redox behavior of thiopyrylium (B1249539) salts is dominated by the electrochemical reduction of the positively charged thiopyrylium cation. Cyclic voltammetry is a primary technique used to investigate these processes. nih.gov The central event is a one-electron transfer to the thiopyrylium cation (Th⁺) to form a neutral thiopyranyl radical (Th•). This process is typically followed by subsequent chemical reactions, most commonly the dimerization of the highly reactive radicals to form a stable dimer (Th-Th).
Electron Transfer: Th⁺ + e⁻ ⇌ Th•
Dimerization: 2 Th• → Th-Th
Due to the rapid and irreversible nature of the follow-up dimerization reaction, the reduction process of many thiopyrylium salts, when observed by cyclic voltammetry, appears as a chemically irreversible wave. This means that the corresponding oxidation peak for the thiopyranyl radical returning to the cation is absent on the reverse scan.
Studies comparing substituted pyrylium (B1242799) and thiopyrylium salts have shown that the thiopyrylium moiety is generally more electron-withdrawing than the pyrylium moiety. This is reflected in their reduction potentials, with thiopyrylium salts often being easier to reduce (i.e., having a less negative reduction potential) than their pyrylium counterparts. For example, the reduction potential for 2,4,6-triphenylthiopyrylium (B12475331) is less negative than that for 2,4,6-triphenylpyrylium (B3243816), indicating the sulfur-containing ring is a better electron acceptor.
Table 1: Reduction Potentials of Selected Thiopyrylium Salts This table presents data for substituted thiopyrylium compounds as representative examples to illustrate the electrochemical properties of the thiopyrylium core structure.
| Compound | Reduction Potential (Ered) vs. SCE | Solvent/Electrolyte | Reference |
|---|---|---|---|
| 2,4,6-Triphenylthiopyrylium Perchlorate (B79767) | -0.21 V | Acetonitrile (B52724) | wikipedia.org |
| 4-(4'-Diethylaminophenyl)-2,6-diphenylthiopyrylium Perchlorate | -0.62 V | Acetonitrile | wikipedia.org |
Electron Transfer Kinetics and Thermodynamics
The kinetics of the heterogeneous electron transfer for thiopyrylium perchlorate are a critical aspect of its electrochemical behavior. The standard heterogeneous electron-transfer rate constant, k°, quantifies the kinetic facility of the redox event at the electrode-solution interface. While specific kinetic data for the parent "Thiopyrylium, perchlorate" is not extensively documented, studies on related organic redox systems provide a framework for understanding the factors that govern these rates.
The electron transfer process can be described by theories such as the Butler-Volmer equation for irreversible systems or, more comprehensively, by Marcus theory, which considers the reorganization energy of the solvent and the molecule upon electron transfer. utexas.edumit.edu For a simple, outer-sphere electron transfer, the rate is influenced by:
Thermodynamic Driving Force: The applied electrode potential relative to the formal potential of the redox couple.
Reorganization Energy (λ): The energy required to change the geometry of the molecule and reorient the surrounding solvent molecules upon electron transfer. The polarizability of sulfur compared to oxygen suggests that the reorganization energy for thiopyrylium salts may differ from their pyrylium analogues. wikipedia.org
Electronic Coupling: The extent of electronic interaction between the electrode and the redox-active molecule.
Thermodynamically, the reduction potential provides a direct measure of the Gibbs free energy change (ΔG°) for the electron transfer reaction (ΔG° = -nFE°). The less negative reduction potential of thiopyrylium salts compared to analogous pyrylium salts indicates a more thermodynamically favorable reduction process for the sulfur-containing compounds. wikipedia.org
Role as Redox Mediators in Chemical Systems
A redox mediator is a molecule that shuttles electrons between an electrode and a substrate that may have slow electron transfer kinetics on its own. The cationic nature and favorable reduction potentials of thiopyrylium salts make them suitable candidates for acting as oxidizing redox mediators, particularly in photoredox catalysis.
In this role, the thiopyrylium salt (Th⁺) is first excited by light to an excited state (Th⁺*). This excited state is a much stronger oxidant than the ground state and can accept an electron from a suitable organic substrate (Sub), generating a substrate radical cation (Sub•⁺) and the neutral thiopyranyl radical (Th•). The thiopyranyl radical can then be electrochemically or chemically regenerated back to the thiopyrylium cation to complete the catalytic cycle.
A notable example is the use of a tert-butyl-substituted thiopyrylium organophotoredox catalyst. This compound exhibits a very high excited-state reduction potential, making it a powerful photo-oxidant capable of driving challenging chemical transformations like radical-cation Diels-Alder reactions and C-N cross-couplings. The ability to function as a redox mediator opens up applications for thiopyrylium salts in facilitating reactions that are otherwise kinetically hindered. nih.gov The efficiency of this process depends on the redox potentials of the mediator in both its ground and excited states, as well as the kinetics of electron transfer with the substrate.
Table 2: Excited-State Potential of a Substituted Thiopyrylium Salt as a Photoredox Mediator
| Compound | Excited-State Reduction Potential (E1/2(C*/C•-)) vs. SCE | Activation Method | Reference |
|---|---|---|---|
| tert-Butyl-substituted 2,4,6-triphenylthiopyrylium | +2.23 V | Blue LEDs | utexas.edu |
Interfacial Interactions in Electrochemical Environments
The behavior of thiopyrylium perchlorate at an electrode-electrolyte interface is governed by a combination of electrostatic interactions and potential adsorption phenomena. ua.espageplace.de The interface is characterized by the formation of an electrical double layer (EDL), which consists of a layer of charged species at the electrode surface and a diffuse layer of counter-ions extending into the solution.
The key species involved are the thiopyrylium cation (Th⁺) and the perchlorate anion (ClO₄⁻).
Thiopyrylium Cation (Th⁺): As a positively charged organic species, the thiopyrylium cation will be attracted to a negatively charged electrode surface (at potentials negative to the potential of zero charge). It may undergo specific adsorption, where interactions beyond simple electrostatics (e.g., π-stacking interactions of the aromatic ring with the electrode surface) contribute to its accumulation at the interface. Such adsorption can significantly influence electron transfer kinetics. nih.gov
Perchlorate Anion (ClO₄⁻): The perchlorate anion acts as the counter-ion. It is generally considered a weakly coordinating and non-specifically adsorbed anion. At a positively charged electrode, it will be the predominant ion in the inner part of the double layer, balancing the surface charge.
The structure of the EDL, including the specific orientation and packing of adsorbed thiopyrylium cations and the distribution of perchlorate anions, can affect the rate of the electrochemical reduction. nih.gov For instance, a dense adsorbed layer of cations could potentially inhibit the electron transfer process or alter the mechanism. The identity of the electrolyte cation can have significant effects on interfacial structure and electric fields, which in turn influence reaction rates. nih.gov While specific studies on the interfacial behavior of the thiopyrylium cation are limited, the general principles of electrochemical interfaces suggest that both the cation and the perchlorate anion play a role in defining the local environment where the electron transfer event occurs. ua.es
Structure Reactivity and Structure Property Relationships in Thiopyrylium Perchlorate Derivatives
Quantitative Correlation of Substituent Effects on Reactivity
The reactivity of the thiopyrylium (B1249539) ring is highly sensitive to the electronic nature of its substituents. This relationship has been quantified by studying the kinetics and equilibria of reactions involving substituted thiopyrylium cations. A notable example is the reaction of 4-substituted-2,6-diphenylthiopyrylium perchlorates with methoxide (B1231860) ions in methanol (B129727), which yields stable 2H- and 4H-thiopyran adducts. rsc.org
The equilibrium constants for this reaction provide a direct measure of the thermodynamic stability of the thiopyrylium cation relative to its adducts. By comparing these constants for different substituents at the 4-position (the ipso position), a quantitative scale of substituent effects on cationic stability can be established. rsc.org For instance, the study of cations where the substituent X is hydrogen (H), phenyl (Ph), tert-butyl (But), or methoxy (B1213986) (OMe) reveals significant differences in reactivity. The equilibrium data allows for the evaluation of these ipso-effects in terms of free energy. rsc.org
Kinetic data from these reactions further illuminate the role of substituents in the transition state. While steric interactions between geminal groups in the final adducts appear to be minimal, kinetic measurements suggest their presence in the transition states, supporting the hypothesis of an ion-pair-like transition state for this class of reactions. rsc.org
Table 1: Equilibrium Data for the Reaction of 4-Substituted-2,6-diphenylthiopyrylium Cations with Methoxide Ion
This table is interactive. Click on the headers to sort the data.
| Substituent (X) at C4 | Relative Free Energy (kJ mol⁻¹) |
|---|---|
| Methoxy (OMe) | ca. -12 |
| tert-Butyl (But) | ca. 0 |
| Phenyl (Ph) | ca. 10 |
Data sourced from a study on the quantitative evaluation of ipso-substituent effects. rsc.org
Relationship between Molecular Structure and Electronic Transitions
The color of thiopyrylium salts is a direct consequence of electronic transitions within the cation, which can be probed using UV-Visible absorption spectroscopy. The position (λmax) and intensity of the absorption bands are strongly dependent on the molecular structure, particularly the nature and position of substituents and the extent of the π-conjugated system. rsc.orgthieme-connect.de
The longest wavelength absorption band in thiopyrylium cations corresponds to a π → π* transition. mcmaster.ca Altering the structure of the cation modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maximum.
Key structural modifications and their effects include:
Electron-Donating Substituents: The introduction of electron-donating groups, such as a methoxy (OMe) group, causes a significant red-shift (bathochromic shift) in the absorption maximum. researchgate.net This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO gap. The magnitude of this shift correlates with the electron-donating strength of the substituent. researchgate.net
π-System Extension: Expanding the conjugated π-system, for instance by fusing aromatic rings to the thiopyrylium core to form benzothiopyrylium or dibenzothiopyrylium salts, dramatically shifts the absorption to longer wavelengths, often into the near-infrared (NIR) region. rsc.orgthieme-connect.de This is because the extended conjugation delocalizes the π-electrons, lowering the energy of the π* orbital and thus decreasing the transition energy. rsc.org
Table 2: Effect of Substitution on the Longest Wavelength Absorption Maximum (λmax) of Thiopyrylium Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound | Substituent/Structural Feature | λmax (nm) |
|---|---|---|
| Dibenzo[b,d]thiopyrylium cation | Fused benzene (B151609) rings | 425–500 |
| Dimethoxy-substituted π-extended thiopyrylium | Dimethoxy groups and π-extension | >600 |
Data compiled from studies on the photophysical properties of various thiopyrylium salts. rsc.orgthieme-connect.de
Impact of Cationic Structure on Photophysical and Electrochemical Behavior
The structure of the thiopyrylium cation profoundly influences not only its light absorption but also its subsequent photophysical processes (e.g., fluorescence) and its electrochemical properties (i.e., its ability to accept or donate electrons).
Photophysical Behavior
While thiopyrylium salts absorb light effectively, their fluorescence properties vary significantly with structure. researchgate.netresearchgate.net Many derivatives are used as photosensitizers and laser dyes. researchgate.netoup.com
Fluorescence Emission: Similar to absorption, the wavelength of maximum fluorescence emission is red-shifted by electron-donating substituents. For example, introducing a methoxy group can shift the emission band by approximately 90 nm. researchgate.net
Fluorescence Quantum Yield (ΦF): This value, which represents the efficiency of the fluorescence process, is highly sensitive to substitution. The highest quantum yields are often obtained with moderately electron-donating groups like methoxy. researchgate.net However, compared to their pyrylium (B1242799) analogues, many thiopyrylium derivatives exhibit poor fluorescence and laser dye effects. researchgate.net
Fluorescence Lifetimes (τF): The lifetime of the excited singlet state is a crucial parameter. For thiopyrylium salts, these lifetimes are notably shorter, often by an order of magnitude, than those of their corresponding pyrylium counterparts. researchgate.net For instance, the fluorescence lifetime of a representative thiopyrylium salt was measured to be around 250 picoseconds, compared to several nanoseconds for similar pyrylium salts. researchgate.net
Table 3: Selected Photophysical Properties of Substituted Thiopyrylium Salts in Acetonitrile (B52724)
This table is interactive. Click on the headers to sort the data.
| Compound ID | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Fluorescence Lifetime (τ, ps) |
|---|---|---|---|
| TP1 | 425 | 525 | 250 (predominant) |
| TP7 | 430 | 550 | 230 (predominant) |
| TP4 | 430 | 545 | 530 (average) |
| TP10 | 460 | 602 | - |
Data from a study on the fluorescence properties of pyrylium and thiopyrylium salts. researchgate.net
Electrochemical Behavior
The electrochemical properties of thiopyrylium salts, particularly their reduction potentials, can be quantified using techniques like cyclic voltammetry. These measurements provide insight into the electron-accepting nature of the cation. osti.gov
A comparative study of pyrylium and thiopyrylium salts revealed that the thiopyrylium moiety is more electron-withdrawing than the pyrylium moiety. This is reflected in their electrochemical reduction potentials. osti.gov The increased electron-withdrawing character of the thiopyrylium ring means that the cationic species is thermodynamically less stable towards reduction (i.e., it is a better electron acceptor) compared to its oxygen-containing analogue. osti.gov This difference in redox levels is a quantitative measure of the influence of sulfur versus oxygen in these heterocyclic systems. osti.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of thiopyrylium (B1249539) salt synthesis is geared towards the development of more efficient, safer, and environmentally benign methodologies. Key emerging areas include greener synthetic approaches, mechanochemistry, continuous flow synthesis, and biocatalysis.
Greener Synthetic Approaches: Traditional methods for synthesizing pyrylium (B1242799) and thiopyrylium salts often rely on harsh acids and large volumes of organic solvents. researchgate.net Future research is focused on developing milder and more eco-friendly routes. One promising approach involves a two-pot synthesis of substituted triphenylpyrylium salts using the milder methanesulfonic acid in conjunction with a dehydrating agent, followed by a simple aqueous workup for purification. researchgate.netrsc.org This method not only reduces the reliance on hazardous organic solvents but also offers greater functional group tolerance. rsc.org The direct use of elemental sulfur in C-H sulfuration/annulation reactions is another avenue being explored for the concise synthesis of sulfur heterocycles, which could be adapted for thiopyrylium systems. rsc.org
Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force, is a rapidly growing field in sustainable chemistry. nih.govresearchgate.net This solvent-free or low-solvent technique can lead to faster reactions and unique product outcomes compared to traditional solution-phase synthesis. nih.gov The application of mechanochemistry to the synthesis of heterocyclic salts, including thianthrenium salts, has been demonstrated, suggesting its potential for the clean and efficient production of thiopyrylium perchlorate (B79767) and its derivatives. researchgate.net
Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions. federalregister.govrsc.org The synthesis of pyrylium salts has been successfully demonstrated in a continuous flow system, dramatically reducing reaction times from hours to minutes. researchgate.netnih.gov This technology is poised to be adapted for the synthesis of thiopyrylium perchlorate, enabling safer and more efficient large-scale production.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. While still an emerging area for thiopyrylium salts specifically, biocatalytic routes for the synthesis of various sulfur-containing heterocycles are being actively investigated. acs.org Future research may focus on discovering or engineering enzymes capable of catalyzing the formation of the thiopyrylium ring, offering a highly selective and environmentally friendly synthetic pathway.
Exploration of Unprecedented Reactivity Patterns
Beyond established reactions, researchers are actively seeking to uncover and exploit novel reactivity patterns of thiopyrylium salts. This exploration is leading to the development of new synthetic methodologies and the creation of complex molecular architectures.
Annulative π-Extension (APEX) Reactions: A significant recent development is the thia-APEX reaction, a sulfur-embedding annulative π-extension that allows for the construction of a thiopyrylium ring onto unfunctionalized aromatics in a single step. researchgate.net This powerful method opens up rapid access to a wide range of polycyclic and π-extended thiopyrylium salts with tunable electronic and photophysical properties. researchgate.net Future work will likely expand the scope of this reaction to a broader range of aromatic substrates and explore the properties of the resulting novel materials.
Novel Cycloaddition and Dearomatization Reactions: Thiopyrylium salts are being investigated as partners in novel cycloaddition reactions. For instance, they can participate in formal [4+2] and [2+2] cycloadditions with electron-rich alkenes under photoredox catalysis, leading to the formation of complex polycyclic systems. The ability to undergo dearomatization reactions upon nucleophilic attack presents another avenue for synthetic innovation, allowing for the transformation of the stable aromatic ring into three-dimensional structures.
Reactivity with Novel Nucleophiles: The reaction of thiopyrylium salts with a variety of nucleophiles is well-known, but future research will likely focus on exploring reactions with less conventional nucleophiles to generate unprecedented molecular scaffolds. This includes the use of organometallic reagents, enolates, and other carbon-based nucleophiles to forge new carbon-carbon bonds at the 2-, 4-, or 6-positions of the thiopyrylium ring. The outcomes of these reactions can be highly dependent on the nature of the nucleophile and the substitution pattern of the thiopyrylium salt.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of thiopyrylium salts, guiding experimental efforts in a more efficient and targeted manner.
Density Functional Theory (DFT) for Mechanistic Insights and Property Prediction: DFT calculations are being increasingly used to elucidate the mechanisms of reactions involving thiopyrylium salts, such as the thia-APEX reaction and cycloadditions. rsc.org These computational studies can provide valuable insights into reaction pathways, transition state energies, and the factors controlling regioselectivity and stereoselectivity. Furthermore, DFT can be employed to predict the electronic and photophysical properties of novel thiopyrylium derivatives, such as their absorption and emission spectra, which is crucial for their application in materials science. acs.org
Machine Learning for Reactivity Prediction and In Silico Screening: The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactivity is predicted. nih.gov ML models can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. nih.gov For thiopyrylium perchlorate, ML could be used to predict its reactivity with a wide range of nucleophiles, accelerating the discovery of new transformations. Furthermore, in silico screening of virtual libraries of thiopyrylium derivatives using ML models can identify promising candidates for specific applications, such as novel dyes, photosensitizers, or electronic materials, thereby streamlining the discovery process. acs.orgalliedacademies.comoptica.org
Computational Design of Functional Materials: A key future direction is the use of computational tools for the de novo design of thiopyrylium-based functional materials with tailored properties. researchgate.net By combining quantum chemical calculations with materials design algorithms, it may be possible to design novel thiopyrylium salts with optimized electronic, optical, and photophysical characteristics for specific applications in organic electronics, photonics, and sensing. researchgate.net
Expansion into Interdisciplinary Applications
The unique properties of thiopyrylium salts make them attractive candidates for a wide range of applications beyond traditional organic synthesis. Future research will focus on exploiting these properties in various interdisciplinary fields.
Organic Electronics and Photonics: Thiopyrylium salts, particularly π-extended derivatives, are being explored as promising materials for organic electronics and photonics. researchgate.net Their strong absorption and emission in the visible and near-infrared (NIR) regions, coupled with their electrochemical stability, make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of nonlinear optical materials. researchgate.netmdpi.com The ability to tune their properties through synthetic modification is a key advantage in this area. researchgate.net
Photocatalysis and Photosensitization: Thiopyrylium salts can act as potent photosensitizers, capable of absorbing light and promoting chemical reactions through either energy transfer or electron transfer mechanisms. researchgate.netrsc.orgacs.org They have been used to photosensitize the dissociation of peroxides and in photopolymerization reactions. rsc.org Future research will likely focus on developing novel thiopyrylium-based photocatalysts for a broader range of organic transformations, offering a metal-free and sustainable alternative to traditional photocatalysts. rsc.org
Q & A
Q. What are the standard synthetic protocols for thiopyrylium perchlorate derivatives, and how can reaction efficiency be optimized?
Thiopyrylium perchlorate derivatives, such as thiopyranylidenes, are synthesized via condensation with CH-acidic compounds using triethylamine as a base. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of thiopyrylium precursor to reactant) and reaction time (typically 4-6 hours under inert atmospheres). Optimization involves adjusting solvent polarity (e.g., acetonitrile) and temperature (20–40°C) to enhance yield .
Q. How can LC/MS methods be validated for detecting perchlorate contamination in environmental samples?
Method validation requires determining method detection limits (MDL) through replicate analyses of spiked matrices (e.g., water, soil). Use isotopically labeled internal standards (e.g., ¹⁸O-labeled perchlorate) to correct for matrix effects. Confirm selectivity by monitoring chlorine’s isotopic ratio (³⁵Cl:³⁷Cl ≈ 3.0655) and mass transitions (e.g., m/z 83 for perchlorate). Practical quantitation limits (PQL) should align with regulatory guidelines, such as EPA protocols .
Q. What are the primary thyroidal endpoints for assessing perchlorate toxicity in aquatic models?
Thyroid follicle hyperplasia, thyrocyte hypertrophy, and colloid depletion are histopathological markers. Hormonal assays (T3/T4) may not always reflect disruption due to compensatory mechanisms, necessitating combined morphological and molecular analyses (e.g., thyroid-stimulating hormone receptor expression) .
Advanced Research Questions
Q. How can non-monotonic dose responses (NMDRs) in perchlorate studies be experimentally addressed?
NMDRs, where low doses (e.g., 10 ppm) show greater hormonal disruption than higher doses (100 ppm), require multi-concentration designs (≥4 doses) and longitudinal sampling. Statistical models like Bayesian hierarchical frameworks can account for time-dependent compensatory responses, such as thyroid follicle hyperplasia .
Q. What strategies improve selectivity in perchlorate detection when sulfate or other anions are present?
Use mass spectrometry with fragmentation protocols to isolate m/z 83 (ClO₃⁻ fragment) instead of m/z 99 (ClO₄⁻), which overlaps with sulfate. Coupled ion chromatography (IC) with tandem MS (IC-MS/MS) reduces false positives by leveraging retention time and isotopic ratios .
Q. How do developmental exposure windows influence perchlorate’s gonadal effects in vertebrates?
Early developmental stages (e.g., embryonic to metamorphosis phases) are critical. Experimental designs should compare continuous vs. pulsed exposures. For example, in stickleback fish, chronic exposure from fertilization to maturity alters gonad histology (e.g., advanced spermatogenesis), while acute exposure during metamorphosis disrupts androgen synthesis .
Q. What methodologies reconcile discrepancies between epidemiological and toxicological data on perchlorate risk?
Integrate ecological studies with mechanistic data (e.g., iodide uptake inhibition assays) and biomonitoring (e.g., breast milk perchlorate levels). Weight-of-evidence approaches, as used by MassDEP, prioritize sensitive subpopulations (e.g., neonates) and adjust reference doses (RfD) using probabilistic exposure models .
Data Contradiction Analysis
Q. Why do some studies report normal T3/T4 levels despite thyroid histopathology in perchlorate-exposed organisms?
Compensatory thyroid hyperplasia can maintain hormone levels even under chemical stress. Researchers should pair hormone assays with transcriptomic analysis (e.g., deiodinase enzyme expression) to uncover subclinical effects .
Q. How can conflicting interpretations of perchlorate’s RfD (e.g., NAS vs. EPA) be resolved in risk assessment?
Discrepancies arise from differing NOAEL interpretations and uncertainty factors. Apply the “FINER” criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust exposure metrics (e.g., biomonitoring in vulnerable populations) and transparent uncertainty quantification .
Methodological Tables
| Analytical Method | Key Parameters | Performance Metrics | Reference |
|---|---|---|---|
| IC-MS/MS | m/z 83, ³⁵Cl:³⁷Cl ratio | MDL: 0.02 µg/L (water) | |
| LC/MS with IS | ¹⁸O-labeled perchlorate, PQL: 1 ppb | Recovery: 95–105% (soil) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
